molecular formula C6H8O2 B588396 1,3-Cyclohexanedione-13C6 CAS No. 1246820-51-8

1,3-Cyclohexanedione-13C6

Cat. No.: B588396
CAS No.: 1246820-51-8
M. Wt: 118.082
InChI Key: HJSLFCCWAKVHIW-IDEBNGHGSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-cyclohexanedione derivative from substituted benzlacetone has been reported in the literature . Another study revisited the traditional consecutive Michael−Claisen [3 + 3] process (MC- [3 + 3]) promising the synthesis of cyclohexane-1,3-dione derivatives from nonactivated simple ketones and enoates .


Molecular Structure Analysis

The molecular structure of 1,3-Cyclohexanedione-13C6 has been investigated in the gas phase at nozzle temperatures of 379K and 383K respectively . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The loading amounts and concentrations of reactant 1,3-cyclohexanedione affect reaction rates and outcomes . In certain cases, reactions with higher concentrations of 1,3-cyclohexanedione were slower than those with lower concentrations .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 112.13 g/mol . The physical and chemical properties of this compound have been documented in various databases .

Scientific Research Applications

Degradation Processes and Environmental Impact

A study by Barchańska et al. (2019) explored the degradation processes of nitisinone, a compound structurally related to 1,3-cyclohexanedione, and its by-products using LC-MS/MS. This research highlighted the stability of nitisinone under various experimental conditions and identified major degradation products. Understanding the stability and degradation pathways of such compounds is crucial for assessing their environmental impact and safety in medical applications (Barchańska et al., 2019).

Solvent Systems and Separation Processes

Research by Domańska et al. (2016) on the activity coefficients at infinite dilution of various solutes in ionic liquids, including cycloalkanes, sheds light on the potential use of cyclohexanedione derivatives in solvent systems. Such studies contribute to the understanding of separation processes, particularly in the separation of hexane/hex-1-ene, which is relevant for industrial applications (Domańska et al., 2016).

Clinical Research and Diagnosis

Halliday and Rennie (1982) discussed the use of stable isotopes in clinical research, emphasizing the importance of stable isotopes for patient safety and their applicability in diagnosing various conditions. This review highlights the potential application of "1,3-Cyclohexanedione-13C6" as a stable isotopic label in clinical studies to explore metabolic pathways and diagnose diseases (Halliday & Rennie, 1982).

Hydrogen Storage and Delivery

A study by Bourane et al. (2016) provided an overview of the feasibility of using organic compounds as hydrogen carriers, examining different classes of compounds including cycloalkanes. Such research indicates the potential role of cyclohexanedione derivatives in developing efficient and environmentally friendly hydrogen storage and delivery systems (Bourane et al., 2016).

Mechanism of Action

Target of Action

1,3-Cyclohexanedione-13C6 is an organic compound with the formula (CH2)4(CO)2 . It is a colorless compound that occurs naturally . The primary target of this compound is cyclohexanedione hydrolase , an enzyme that catalyzes the hydrolysis of cyclohexanedione.

Mode of Action

The compound exists mainly as the enol tautomer . It interacts with its target, cyclohexanedione hydrolase, through a process known as enolization . This interaction results in changes in the structure and function of the enzyme, thereby affecting its activity.

Biochemical Pathways

It is known that the compound is produced by semi-hydrogenation of resorcinol . This process involves the reduction of resorcinol to this compound, which then exists predominantly as the enol tautomer .

Pharmacokinetics

It is known that the compound is a substrate for cyclohexanedione hydrolase , suggesting that it may be metabolized by this enzyme. The impact of these properties on the bioavailability of the compound is currently unknown.

Result of Action

It is known that the compound can react under acid catalysis with alcohols to form 3-alkoxyenones . This suggests that the compound may have a role in the formation of these substances.

Action Environment

It has been observed that the loading amounts and concentrations of reactant 1,3-cyclohexanedione affect reaction rates and outcomes . In certain cases, reactions with higher concentrations of 1,3-cyclohexanedione were slower than those with lower concentrations . This suggests that the compound’s action may be influenced by its concentration in the environment.

Future Directions

The loading and concentration of reactant 1,3-cyclohexanedione affect the reaction rate and the amount of catalyst required . By minimizing the use of the cyclic 1,3-dione derivatives and by tuning the concentrations of the reactants and the catalyst, the catalyst amount was cut by 450-fold compared to that used under previously reported conditions, and the desired products were obtained in higher yields with higher diastereoselectivities in shorter reaction times . This understanding of the factors that affect catalyst loading is necessary for the development of catalysts and catalyzed chemical transformations and for minimization of the amount of catalyst used .

Properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSLFCCWAKVHIW-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13CH2][13C](=O)[13CH2][13C](=O)[13CH2]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.083 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Upon heating a solution of 11.0 g. of 2-trifluoromethyl-4-nitrobenzaldehyde, 5.6 g of cyclohexane-1,3-dione and 6.5 g of amidinoacetic acid ethyl ester in 250 ml of ethanol of 2 hours, 2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester of melting point 264°C (ethanol) is obtained. Yield: 62% of theory.
Name
2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester
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Quantity
250 mL
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Reaction Step One
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0 (± 1) mol
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